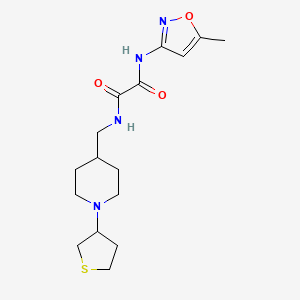

N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-11-8-14(19-23-11)18-16(22)15(21)17-9-12-2-5-20(6-3-12)13-4-7-24-10-13/h8,12-13H,2-7,9-10H2,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYZETKVBXFVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, a compound with the CAS number 2034573-04-9, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H24N4O3S |

| Molecular Weight | 352.5 g/mol |

| CAS Number | 2034573-04-9 |

The compound features a complex arrangement that includes an isoxazole ring, a tetrahydrothiophene moiety, and an oxalamide group, which may contribute to its biological activities.

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. Preliminary studies suggest that it may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .

Key Mechanisms:

- Cytokine Modulation : Inhibits TNF-alpha and IL-6 production.

- Oxidative Stress Reduction : Enhances antioxidant enzyme activity.

- Mitochondrial Function Improvement : Modulates mitochondrial activity, potentially improving cellular energy metabolism.

Pharmacological Effects

The compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Activity : In experimental models, it has been observed to reduce inflammation markers significantly.

- Chondroprotective Effects : Studies have indicated potential benefits in protecting cartilage in osteoarthritis models .

- Neuroprotective Properties : Early findings suggest it may protect neuronal cells from oxidative stress-induced damage.

Study on Anti-inflammatory Effects

A notable study involved administering this compound to rats with induced osteoarthritis. The results demonstrated a significant reduction in inflammatory cytokines and improvement in joint function compared to control groups .

Table 1: Experimental Results on Inflammatory Markers

| Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) | Joint Function Score |

|---|---|---|---|

| Control | 120 | 80 | 10 |

| OA Induced | 250 | 150 | 4 |

| Treatment Group (Compound) | 150 | 90 | 8 |

Neuroprotection Study

In another study focused on neuroprotection, the compound was tested for its ability to mitigate oxidative damage in neuronal cell cultures. The results indicated that treatment with the compound led to a significant increase in cell viability and a decrease in markers of oxidative stress .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions requiring precise control of conditions:

- Step 1 : Preparation of the 5-methylisoxazole intermediate via cyclization of hydroxylamine with diketones under acidic conditions.

- Step 2 : Functionalization of the piperidine-tetrahydrothiophene scaffold using reductive amination or nucleophilic substitution .

- Step 3 : Oxalamide bond formation between intermediates via coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like tetrahydrofuran (THF) to prevent hydrolysis .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How is the compound’s structure confirmed post-synthesis?

Advanced analytical techniques are employed:

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., isoxazole protons at δ 6.2–6.5 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 376.16) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the oxalamide core .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in enzyme inhibition assays?

Discrepancies arise from assay conditions (e.g., pH, co-solvents) or target polymorphism:

- Method : Perform dose-response curves across multiple replicates. Validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

- Case Study : A structurally analogous oxalamide showed IC variability (1–10 µM) against GABA α5 due to DMSO concentration differences (optimal: <0.1% v/v) .

Q. How can structure-activity relationship (SAR) studies optimize potency?

- Core Modifications : Replace tetrahydrothiophene with tetrahydrofuran to assess ring size impact on target binding .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the isoxazole ring to enhance π-stacking with aromatic residues in enzyme active sites .

- In Silico Modeling : Docking studies (AutoDock Vina) predict binding poses and guide synthetic prioritization .

Q. What challenges exist in pharmacokinetic profiling, and how are they mitigated?

- Low Solubility : Aqueous solubility <10 µg/mL due to high logP (~3.5). Solution : Co-solvent systems (PEG-400/water) or nanoformulation improve bioavailability .

- Metabolic Stability : Rapid hepatic clearance (t <1 h in microsomes). Strategy : Introduce metabolically stable groups (e.g., deuterated methyl) on the piperidine ring .

Q. How are computational methods used to resolve mechanistic ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.